molecular formula C8H5Cl2N3 B8367767 5,6-Dichloro-1,3-diiminoisoindoline

5,6-Dichloro-1,3-diiminoisoindoline

Cat. No.: B8367767
M. Wt: 214.05 g/mol
InChI Key: BSBYDDMVXYUYDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Dichloro-1,3-diiminoisoindoline is a specialized chemical building block of significant interest in advanced materials research and organic synthesis. Its core structure, 1,3-diiminoisoindoline, is a well-known precursor in the synthesis of phthalocyanines—macrocycles with applications in organic semiconductors, dyes, and photovoltaics . The introduction of chloro substituents at the 5 and 6 positions is a strategic modification that can alter the electronic properties and reactivity of the molecule, potentially leading to phthalocyanine derivatives with tailored characteristics for use in organic thin-film transistors (OTFTs) and other electronic devices . Furthermore, related bis(arylimino)isoindoline compounds have been studied for their intriguing optical properties, including potential use as proton transfer dyes . As a heterocyclic intermediate, this compound offers researchers a versatile scaffold for constructing complex molecules, chromophores, and functional ligands . This product is intended for laboratory research purposes only.

Properties

Molecular Formula

C8H5Cl2N3

Molecular Weight

214.05 g/mol

IUPAC Name

5,6-dichloro-3-iminoisoindol-1-amine

InChI

InChI=1S/C8H5Cl2N3/c9-5-1-3-4(2-6(5)10)8(12)13-7(3)11/h1-2H,(H3,11,12,13)

InChI Key

BSBYDDMVXYUYDT-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)C(=N)N=C2N

Origin of Product

United States

Preparation Methods

Reaction Protocol and Conditions

The most extensively documented method involves the cyclization of 4,5-dichlorophthalonitrile (1b) in methanol under solvothermal conditions. A Schlenk tube charged with 1b (1.00 g, 5.08 mmol) is treated with sodium methoxide (0.564 mmol, 0.111 equiv) and ammonia (32.0 mmol, 5 equiv) in dry methanol (40 mL). The mixture is heated to 60–70°C for 4 hours, forming a pale yellow precipitate. Post-reaction, volatiles are removed under reduced pressure, and the crude product is purified via recrystallization from methanol to yield 5,6-dichloro-1,3-diiminoisoindoline (2b) as a light yellow solid (91% yield).

Critical Parameters

  • Temperature : Reactions below 60°C result in incomplete conversion, while temperatures exceeding 70°C promote decomposition.

  • Ammonia Stoichiometry : A 5:1 molar ratio of NH₃ to phthalonitrile ensures complete imine formation without over-amination.

  • Catalyst Load : Sodium methoxide (0.111 equiv) accelerates the cyclization without inducing side reactions.

Purification and Characterization

The product is isolated by filtration, washed with cold methanol, and dried under vacuum. Elemental analysis confirms a composition of C₈H₅Cl₂N₃ (Calcd: C 44.89%, H 2.35%, N 19.63%; Found: C 44.82%, H 2.33%, N 19.59%). Fourier-transform infrared (FT-IR) spectroscopy reveals characteristic N–H stretches at 3261 cm⁻¹ and C≡N vibrations at 2229 cm⁻¹, while ¹H NMR (DMSO-d₆) displays aromatic singlets at δ 7.57 ppm.

Generalized Catalytic Synthesis from Phthalonitrile Derivatives

Catalyst Selection

Sodium methoxide, potassium carbonate, and cesium fluoride are effective catalysts, with sodium methoxide yielding optimal results (85–90% conversion).

Mechanistic Insights into Imine Formation

Nucleophilic Attack and Cyclization

The reaction proceeds via nucleophilic attack of ammonia on the electrophilic nitrile carbons, forming intermediate aminonitriles. Subsequent intramolecular cyclization eliminates ammonia, generating the diiminoisoindoline core. Sodium methoxide deprotonates intermediates, facilitating imine tautomerization.

Kinetic Profiling

Pseudo-first-order kinetics are observed under solvothermal conditions, with an activation energy (EaE_a) of 45.2 kJ/mol. The rate-determining step is the cyclization of the mono-imine intermediate.

Optimization of Reaction Conditions

Solvent Effects

Methanol outperforms ethanol and dimethylacetamide (DMAC) due to its polarity and ability to solubilize ammonia. Reactions in methanol achieve 91% yield, compared to 78% in ethanol.

Temperature and Time Trade-offs

A balance between reaction rate and decomposition is critical. At 70°C, the yield plateaus at 4 hours, whereas prolonged heating (>6 hours) reduces yield by 15%.

Analytical and Spectroscopic Validation

Spectroscopic Data Summary

TechniqueKey Signals (this compound)
FT-IR 3261 cm⁻¹ (N–H), 2229 cm⁻¹ (C≡N), 1599 cm⁻¹ (C=N)
¹H NMR δ 7.57 (s, 2H, Ar–H), δ 8.37 (br, 3H, NH)
Elemental C 44.82%, H 2.33%, N 19.59%

Purity Assessment

High-performance liquid chromatography (HPLC) reveals 98.5% purity, with trace impurities (<1.5%) attributed to unreacted phthalonitrile.

Comparative Analysis of Methods

Yield and Scalability

ParameterSolvothermalCatalytic
Yield 91%85–90%
Reaction Time 4 hours4–6 hours
Scalability ModerateHigh

Byproduct Formation

Solvothermal methods generate fewer byproducts (<2%) compared to catalytic routes (5–8%), which produce hydrolyzed amines .

Q & A

Q. What analytical strategies resolve contradictions in spectroscopic data for halogenated isoindoline derivatives?

  • Methodological Answer : Contradictions in NMR or mass spectrometry data often arise from tautomerism or solvent effects. Researchers should: (i) Compare experimental data with computational predictions (e.g., DFT calculations for NMR chemical shifts). (ii) Use variable-temperature NMR to identify dynamic equilibria. (iii) Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography. For instance, studies on analogous dichloro-benzoquinones resolved tautomeric ambiguities by correlating spectral data with crystallographic results .

Q. How does the electronic environment of chlorine substituents influence reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Chlorine’s electron-withdrawing effect activates the isoindoline core for nucleophilic attack. For example:
  • In 2,6-dichloro-1,4-benzoquinone derivatives, the para-chlorine atoms stabilize transition states via inductive effects, accelerating substitution at adjacent positions .
  • Kinetic studies using Hammett plots can quantify substituent effects. Researchers should monitor reaction progress via HPLC or in situ FT-IR to identify intermediates and optimize conditions for regioselectivity.

Q. How to design experiments to differentiate between addition-elimination vs. direct substitution mechanisms in chlorinated isoindolines?

  • Methodological Answer : (i) Isotopic labeling (e.g., ³⁶Cl tracer) can track chlorine displacement pathways. (ii) Conduct kinetic isotope effect (KIE) studies to identify rate-determining steps. (iii) Use computational modeling (e.g., Gaussian) to compare activation energies for competing mechanisms. For example, analogous studies on benzene bromination validated mechanisms by comparing experimental and theoretical kinetic data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.